Chlorophyll c2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorophyll c2 is a specialized photosynthetic pigment found in certain marine algae, including diatoms and dinoflagellates . Unlike the more commonly known chlorophylls a and b, this compound lacks a phytol tail and has a unique structure that allows it to absorb light efficiently in the blue and red regions of the spectrum . This pigment plays a crucial role in the photosynthetic machinery of these organisms, helping them capture and utilize light energy in aquatic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chlorophyll c2 involves the extraction from natural sources such as marine algae. The extraction process typically employs organic solvents like acetone, methanol, or ethanol to isolate the pigment from the algal cells . The extracted this compound can then be purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure its purity and concentration .
Industrial Production Methods: Industrial production of this compound is less common due to its specific occurrence in marine algae. advancements in biotechnology and algal cultivation techniques may pave the way for large-scale production in the future. Current methods focus on optimizing the growth conditions of algae to maximize this compound yield, followed by efficient extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Chlorophyll c2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in photosynthesis and its stability in different environmental conditions .
Common Reagents and Conditions:
Substitution: Substitution reactions may occur at specific sites on the this compound molecule, often involving nucleophilic reagents.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can impact its light-absorbing properties and stability .
Scientific Research Applications
Chlorophyll c2 has a wide range of scientific research applications:
Photosynthesis Research: Investigating this compound helps scientists understand the complexities of photosynthesis in marine algae, revealing insights into light absorption and energy transfer mechanisms.
Environmental Monitoring: this compound levels can serve as indicators of water quality and ecological health, providing valuable data for environmental conservation efforts.
Medical Research:
Mechanism of Action
Chlorophyll c2 exerts its effects through its role in the photosynthetic process. It absorbs light energy and transfers it to the photosynthetic reaction centers, where it is used to drive the synthesis of organic molecules from carbon dioxide and water . The molecular targets of this compound include the light-harvesting antenna complexes and the photosynthetic reaction centers, where it facilitates the transfer of excitation energy .
Comparison with Similar Compounds
Chlorophyll c1: Similar to chlorophyll c2 but differs in its C8 group, having an ethyl group instead of a vinyl group.
Chlorophyll c3: Found in certain microalgae, chlorophyll c3 has distinct absorption maxima and structural differences compared to this compound.
Uniqueness of this compound: this compound is unique due to its specific occurrence in marine algae and its efficient absorption of blue and red light, which are abundant in aquatic environments . This makes it particularly important for the photosynthetic efficiency and ecological role of these organisms .
Properties
Molecular Formula |
C35H28MgN4O5 |
---|---|
Molecular Weight |
608.9 g/mol |
IUPAC Name |
magnesium;(E)-3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]prop-2-enoic acid |
InChI |
InChI=1S/C35H30N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-14,31H,1-2H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/b11-10+,22-12?,23-13?,24-12?,25-14?,26-13?,27-14?,32-30?; |
InChI Key |
QDRBYWCRXZZVLY-JUQUGTHISA-L |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)/C=C/C(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2] |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)C=CC(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.